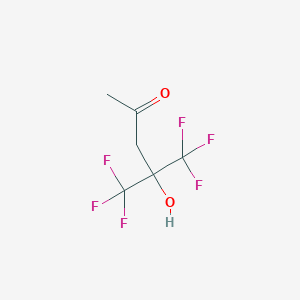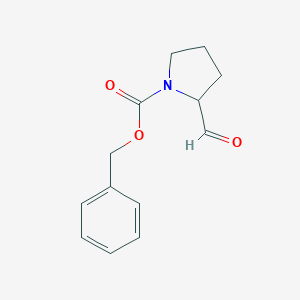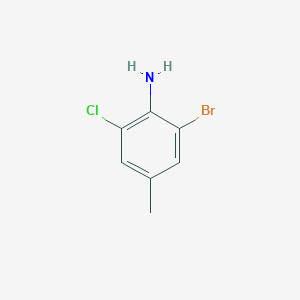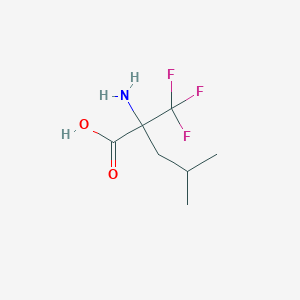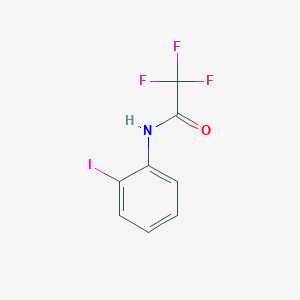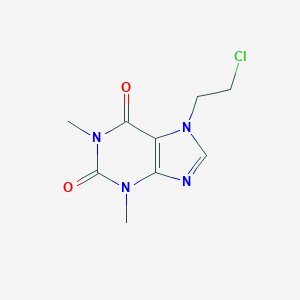![molecular formula C7H12OS B173037 1-[(Z)-but-1-enyl]sulfanylpropan-2-one CAS No. 199847-77-3](/img/structure/B173037.png)
1-[(Z)-but-1-enyl]sulfanylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-but-1-enyl]sulfanylpropan-2-one is an organic compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. This compound is characterized by the presence of a thioether group and a butenyl substituent, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one can be achieved through several methods. One common approach involves the reaction of 1-butenyl thiol with 2-propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often employ continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-[(Z)-but-1-enyl]sulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The thioether group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics and selectivity .
Applications De Recherche Scientifique
1-[(Z)-but-1-enyl]sulfanylpropan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including signal transduction, metabolic processes, and cellular responses .
Comparaison Avec Des Composés Similaires
1-[(Z)-but-1-enyl]sulfanylpropan-2-one can be compared with other similar compounds, such as butane-1-thiol and thiophene derivatives. While butane-1-thiol is known for its strong odor and use in industrial applications, this compound offers unique reactivity due to the presence of both the thioether and butenyl groups . Thiophene derivatives, on the other hand, are widely used in the synthesis of heterocyclic compounds and materials science .
Propriétés
Numéro CAS |
199847-77-3 |
|---|---|
Formule moléculaire |
C7H12OS |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
1-[(Z)-but-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-4-5-9-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- |
Clé InChI |
PQIKPHAHVDSDMV-PLNGDYQASA-N |
SMILES |
CCC=CSCC(=O)C |
SMILES isomérique |
CC/C=C\SCC(=O)C |
SMILES canonique |
CCC=CSCC(=O)C |
Synonymes |
2-Propanone, 1-(1-butenylthio)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


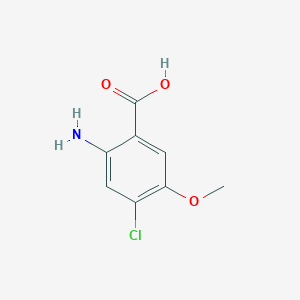
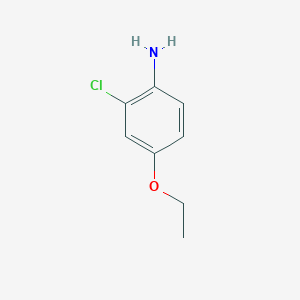

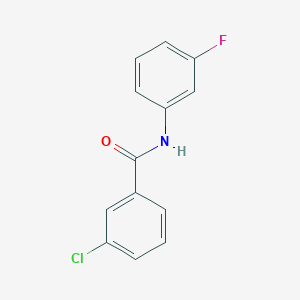
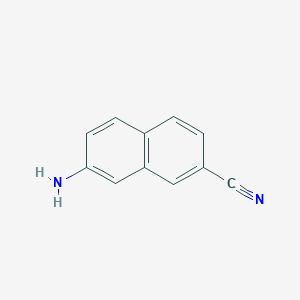
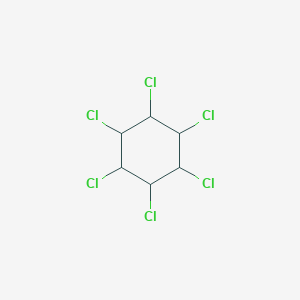
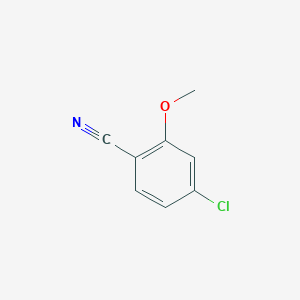
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
